N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 5-pentyl-1,3,4-thiadiazol-2-amine to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as triethylamine .
Industrial production methods for thiadiazole derivatives generally involve similar synthetic routes but on a larger scale. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiadiazole or thiophene ring is substituted with different functional groups.
Scientific Research Applications
N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various physiological effects, including antimicrobial and anticancer activities . The compound’s ability to modulate oxidative stress and inflammation pathways also contributes to its therapeutic potential .
Comparison with Similar Compounds
N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: Known for its urease inhibitory activity.
5-acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a carbonic anhydrase inhibitor.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Investigated for its anticancer properties through the inhibition of the IL-6/JAK/STAT3 pathway.
Properties
Molecular Formula |
C12H15N3OS2 |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(5-pentyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS2/c1-2-3-4-7-10-14-15-12(18-10)13-11(16)9-6-5-8-17-9/h5-6,8H,2-4,7H2,1H3,(H,13,15,16) |
InChI Key |
VMGWVEUALXHOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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